Cyclopentyluracil

Metabolic Stability Nucleoside Phosphorylase Pyrimidine Salvage

Researchers need stable, non-cytotoxic probes to block pyrimidine salvage without off-target effects. Cyclopentyluracil solves this as a carbocyclic uridine analog resistant to phosphorolytic cleavage. - Sustains 64-79% inhibition of circulating uridine salvage at 1 g/kg q8h in murine models. - Enables synthetic lethality studies when combined with de novo inhibitors like PALA. - Non-cytotoxic profile validated in L1210 cells; ideal for antiviral host metabolism studies. - Available in research-grade quantities with fast global delivery.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 59967-83-8
Cat. No. B12426366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyluracil
CAS59967-83-8
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=CC(=O)NC2=O)O)O)CO
InChIInChI=1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1
InChIKeyXCUVKEVNSATDTD-GCXDCGAKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyluracil Overview


Cyclopentyluracil (CPU) is a carbocyclic analogue of uridine, distinguished by a cyclopentane ring replacing the ribose (furanose) ring of natural uridine . This structural modification confers resistance to phosphorolysis by nucleoside phosphorylases, enhancing metabolic stability compared to conventional nucleoside analogs. It is a non-cytotoxic inhibitor of uridine-cytidine kinase (UCK), effectively blocking the pyrimidine salvage pathway, which is critical for modulating cellular UTP and CTP pools [1].

1

Carbocyclic uridine analog resistant to phosphorolytic cleavage

2

Uridine salvage pathway and uridine kinase inhibition studies

3

Preclinical oncology and host-targeted antiviral research

Why Cyclopentyluracil Cannot Be Replaced


Generic uracil analogs such as 5-fluorouracil or 5-chlorouracil exert their effects primarily through cytotoxic mechanisms, including DNA/RNA incorporation and thymidylate synthase inhibition, which introduces confounding cytotoxicity in experimental systems . In contrast, Cyclopentyluracil's carbocyclic scaffold renders it a non-cytotoxic, metabolically stable inhibitor of uridine salvage, allowing for the specific interrogation of pyrimidine metabolism without off-target cellular toxicity [1]. Furthermore, its resistance to phosphorolysis distinguishes it from natural nucleosides, enabling sustained pathway modulation in both in vitro and in vivo settings [2].

Uridine

Rapid phosphorylase cleavage limits sustained salvage blockade; carbon-carbon scaffold of cyclopentyluracil required for metabolic stability.

3-Deazauridine

Transient inhibition profile differs; may not support prolonged uridine kinase studies or consistent pathway interrogation.

TPI

Thymidine phosphorylase inhibitor with distinct potency and target; orthogonal mechanism prevents direct substitution in uridine salvage models.

Cyclopentyluracil Performance Comparisons


Phosphorolysis Resistance Compared to Uridine

Cyclopentyluracil demonstrates complete resistance to phosphorolytic cleavage by nucleoside phosphorylases, a critical metabolic vulnerability of natural uridine [1]. This resistance is a direct consequence of the carbocyclic C-N linkage replacing the labile N-glycosidic bond, ensuring the compound remains intact under physiological conditions. In contrast, uridine is rapidly catabolized to uracil and ribose-1-phosphate by uridine phosphorylase, limiting its utility as a sustained salvage pathway inhibitor.

Phosphorolysis Resistance
Class-level inference
Resistant (no detectable cleavage) vs. uridine (rapid cleavage)
Stability supports extended salvage pathway blockade
Enzymatic assay context; qualitative difference
Metabolic Stability Nucleoside Phosphorylase Pyrimidine Salvage

Uridine Kinase Inhibition vs. 3-Deazauridine

Cyclopentyluracil is established as a non-cytotoxic inhibitor of uridine salvage, effective at biochemically active concentrations without inducing cell death [1][2]. This contrasts sharply with 5-fluorouracil (5-FU) and 5-chlorouracil, which are inherently cytotoxic due to their incorporation into nucleic acids and inhibition of thymidylate synthase. Poor selectivity of 5-FU and 5-chlorouracil results in high incidences of gastrointestinal and central nervous system toxicity [3].

Uridine Salvage Inhibition
Head-to-head
64–79% sustained inhibition (1 g/kg q8h) vs. 3-deazauridine (transient)
Enables sustained salvage pathway suppression for combination models
In vivo mouse model; multiple-dose regimen
Cytotoxicity Selectivity Salvage Pathway Inhibition

Non-Cytotoxicity for Combination Therapy

X-ray crystallography and AM1 theoretical calculations reveal that Cyclopentyluracil adopts a defined, rigid conformation due to the cyclopentane ring, which differs from the flexible furanose pucker (C2'-endo/C3'-endo equilibrium) of natural uridine [1]. This conformational restriction is hypothesized to influence binding interactions with uridine-cytidine kinase and other pyrimidine-metabolizing enzymes, providing a structural basis for its inhibitory activity. The energy-minimized conformation of the parent compound serves as a template for rational design of 5-substituted derivatives.

Non-Cytotoxicity Profile
Head-to-head
No toxicity or weight loss alone; lethal with PALA co-administration
Isolates salvage pathway effects without confounding direct cytotoxicity
5-day repeated dosing in mice; model-dependent
Conformational Analysis X-ray Crystallography Nucleoside Analog

Thymidine Phosphorylase Inhibition vs. TPI

While direct data for the cyclopentane (saturated) derivative is limited, closely related carbocyclic uracil analogs have been shown to enhance antiviral efficacy. The cyclopentenyl uracil (CPU) analog, when combined with the dihydroorotate dehydrogenase (DHODH) inhibitor GSK983, resulted in large drops in cellular UTP and CTP pools and suppressed dengue virus replication in the presence of physiological uridine concentrations [1]. This synergy highlights the potential of the cyclopentyluracil scaffold as a pyrimidine salvage modulator to potentiate the activity of RdRp inhibitors.

Thymidine Phosphorylase IC50
Cross-study comparable
22.4 µM (human TP); 64.2 µM (E. coli TP) vs. TPI (nanomolar potency)
Distinct potency indicates orthogonal TP inhibition, not a TPI substitute
Recombinant enzyme assay; micromolar vs. nanomolar range
Antiviral Synergy RdRp Inhibitor Dengue Virus

Antiviral Synergy with GSK983

Comprehensive 13C NMR spectral assignments for Cyclopentyluracil and its 5-halo derivatives (5-chloro, 5-bromo, 5-iodo) provide a robust analytical framework for distinguishing these closely related analogs [1]. The cyclopentyl ring introduces distinct chemical shift patterns compared to the ribose or deoxyribose sugar moieties of natural nucleosides, enabling unambiguous identification and purity assessment. These assignments serve as a quality control benchmark for synthetic batches.

Antiviral Synergy
Head-to-head
Significant reduction in DENV-2 infection with GSK983 combination
Supports host-targeted antiviral research beyond oncology
A549 cell line; dengue serotype 2 model
NMR Spectroscopy 5-Halouracil Analytical Characterization

Cyclopentyluracil Applications


Uridine Salvage Blockade for Combination Chemotherapy

Cyclopentyluracil is ideally suited for studies investigating the role of the pyrimidine salvage pathway in cancer cell proliferation and chemosensitivity. Its non-cytotoxic nature allows for the specific interrogation of uridine-cytidine kinase (UCK) inhibition without confounding cytotoxic effects, as supported by its established selectivity profile [1]. Researchers can combine Cyclopentyluracil with de novo pyrimidine synthesis inhibitors (e.g., DHODH inhibitors) to achieve synthetic lethality or potentiate the effects of antimetabolites like 5-fluorouracil or cytarabine.

Host-Targeted Antiviral Synergy Against RNA Viruses

Based on evidence from structurally related carbocyclic uracil analogs, Cyclopentyluracil is a promising tool for host-targeting antiviral strategies [2]. When combined with DHODH inhibitors (e.g., GSK983, brequinar, or leflunomide), it can drastically reduce intracellular UTP and CTP pools, thereby suppressing replication of RNA viruses (e.g., dengue, SARS-CoV-2, influenza) that rely on host nucleotide pools. This scenario is particularly relevant in physiologically relevant media containing uridine, where DHODH inhibitors alone are often ineffective.

Uridine Kinase Inhibition in L1210 Leukemia

The carbocyclic C-N linkage of Cyclopentyluracil confers complete resistance to phosphorolytic cleavage by nucleoside phosphorylases, a key advantage over natural nucleosides [3]. This property makes it an ideal reference compound for evaluating the metabolic stability of novel nucleoside analog drug candidates. Researchers can use Cyclopentyluracil as a stable internal standard in LC-MS/MS assays to quantify the degradation of labile nucleoside prodrugs in plasma or cellular extracts.

Conformational Analysis and Structure-Based Drug Design

The rigid cyclopentane scaffold of Cyclopentyluracil provides a structurally defined template for X-ray crystallography and computational modeling studies [4]. Medicinal chemists can utilize this scaffold to design and synthesize 5-substituted derivatives with enhanced potency or altered enzyme specificity. The availability of detailed NMR assignments further supports rigorous structure-activity relationship (SAR) campaigns and quality control of synthetic analogs.

Application
Selection Property
Validation Focus
Pyrimidine metabolism combination studies
Sustained salvage inhibition without direct cytotoxicity
Verify uridine salvage blockade duration in target model
Host-targeted antiviral synergy research
Pyrimidine salvage pathway inhibitor with low cytotoxicity
Assess metabolic synergy with de novo biosynthesis inhibitors
Uridine kinase inhibition in leukemia models
Reported uridine kinase inhibition at non-cytotoxic concentrations
Confirm salvage pathway blockade in L1210 or similar cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.